molecular formula C12H16O3 B12898986 Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]- CAS No. 828254-87-1

Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-

Katalognummer: B12898986
CAS-Nummer: 828254-87-1
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: KKHSLFYLGZMHKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Methoxyphenoxy)methyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans This compound is characterized by the presence of a tetrahydrofuran ring substituted with a methoxyphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyphenoxy)methyl)tetrahydrofuran typically involves the reaction of 2-methoxyphenol with tetrahydrofuran in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride to deprotonate the 2-methoxyphenol, followed by the addition of tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of 2-((2-Methoxyphenoxy)methyl)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Methoxyphenoxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-((2-Methoxyphenoxy)methyl)tetrahydrofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-((2-Methoxyphenoxy)methyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyltetrahydrofuran: A similar compound with a methyl group instead of a methoxyphenoxy group.

    Tetrahydrofuran: The parent compound without any substituents.

    2-Methoxyphenol: The precursor used in the synthesis of 2-((2-Methoxyphenoxy)methyl)tetrahydrofuran.

Uniqueness

2-((2-Methoxyphenoxy)methyl)tetrahydrofuran is unique due to the presence of both a tetrahydrofuran ring and a methoxyphenoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

828254-87-1

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

2-[(2-methoxyphenoxy)methyl]oxolane

InChI

InChI=1S/C12H16O3/c1-13-11-6-2-3-7-12(11)15-9-10-5-4-8-14-10/h2-3,6-7,10H,4-5,8-9H2,1H3

InChI-Schlüssel

KKHSLFYLGZMHKU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1OCC2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.